molecular formula C11H9BrClNO B598898 3-Bromo-4-chloro-6-ethoxyquinoline CAS No. 1204810-86-5

3-Bromo-4-chloro-6-ethoxyquinoline

Cat. No. B598898
CAS RN: 1204810-86-5
M. Wt: 286.553
InChI Key: HKIOCHWWMNQDEC-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .

Scientific Research Applications

Pharmacology: Drug Development

3-Bromo-4-chloro-6-ethoxyquinoline: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its structure serves as a key intermediate in the creation of quinoline-based drugs, which are known for their antimalarial, antibacterial, and antifungal properties. The compound’s halogenated nature allows for further functionalization, making it valuable in the development of novel pharmaceuticals .

Material Science: Organic Electronics

In material science, particularly in the field of organic electronics, 3-Bromo-4-chloro-6-ethoxyquinoline can be employed in the synthesis of organic semiconductors. These semiconductors are used in the production of light-emitting diodes (OLEDs), photovoltaic cells, and transistors. The compound’s ability to undergo various chemical reactions makes it suitable for tuning the electronic properties of materials .

Chemical Synthesis: Building Blocks

This compound is a valuable building block in chemical synthesis. It is used to construct complex molecular architectures due to its reactive bromo and chloro groups, which can undergo cross-coupling reactions. These reactions are fundamental in creating a wide array of organic compounds, including heterocyclic compounds that are prevalent in many drugs and agrochemicals .

Analytical Chemistry: Reference Standards

3-Bromo-4-chloro-6-ethoxyquinoline: is used in analytical chemistry as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are critical for the quantification and qualification of chemical entities in various samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound finds application in enzyme inhibition studies. It can act as an inhibitor or a substrate analog to study the mechanism of action of enzymes, particularly those involved in the metabolism of quinoline derivatives. This is crucial for understanding disease pathways and developing targeted therapies .

Agricultural Research: Pesticide Synthesis

The halogenated quinoline structure of 3-Bromo-4-chloro-6-ethoxyquinoline is also explored in agricultural research for the synthesis of pesticides. Its chemical framework is modified to create compounds that can act as fungicides, herbicides, or insecticides, contributing to the protection of crops and yield optimization .

Environmental Applications: Pollutant Degradation

Lastly, research into environmental applications of 3-Bromo-4-chloro-6-ethoxyquinoline includes its potential use in the degradation of pollutants. Studies may investigate its role as a photocatalyst or its incorporation into advanced materials designed to break down harmful environmental contaminants .

Safety and Hazards

The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-4-chloro-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOCHWWMNQDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671166
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-6-ethoxyquinoline

CAS RN

1204810-86-5
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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